4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol
Description
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is a phenolic derivative featuring a hydroxyl group at the para position of a 3,5-dimethyl-substituted benzene ring, with a branched 1-amino-2,2-dimethylpropyl chain attached to the aromatic core.
For instance, 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol (CAS 2090680-99-0) shares a similar phenolic backbone but differs in the substituent’s branching (3-methylbutyl vs. 2,2-dimethylpropyl), which may alter solubility, steric effects, or biological activity .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-amino-2,2-dimethylpropyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-10(15)7-9(2)11(8)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3 |
InChI Key |
ZJSRJMHDOQBAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(C)(C)C)N)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by amination to introduce the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
Synthesis of Complex Organic Molecules
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the formation of various derivatives used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of compounds with enhanced biological activity or specific functional properties .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in formulations aimed at reducing oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, making this compound a potential candidate for use in health supplements and cosmetic products .
Polymer Production
The compound is also employed as an intermediate in the production of phenolic resins. These resins are widely used in adhesives, coatings, and composite materials due to their excellent thermal stability and mechanical strength. The incorporation of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol into resin formulations can enhance their performance characteristics .
Rubber Vulcanization Agents
In the rubber industry, this compound is explored as a vulcanizing agent. Its ability to facilitate cross-linking reactions improves the durability and elasticity of rubber products. This application is particularly relevant in manufacturing tires and other rubber goods that require high-performance materials .
Case Study 1: Antioxidant Efficacy
A study conducted on various phenolic compounds highlighted the antioxidant capacity of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol. In vitro tests demonstrated significant radical scavenging activity compared to standard antioxidants such as ascorbic acid. This finding suggests potential applications in food preservation and nutraceutical formulations aimed at promoting health through oxidative stress reduction .
Case Study 2: Phenolic Resin Development
Mechanism of Action
The mechanism by which 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino group can form ionic bonds and other interactions. These interactions can influence various biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include phenolic and aniline derivatives with varying substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Notes:
- 3,5-Dimethylphenol lacks the aminoalkyl chain, resulting in lower reactivity with biological targets but higher thermal stability due to the absence of a basic amine .
- Branched alkylamine substituents (e.g., 2,2-dimethylpropyl vs. 3-methylbutyl) influence steric hindrance and solubility. The 2,2-dimethylpropyl group in the target compound may reduce enzymatic degradation compared to linear chains .
Physicochemical Properties
- Melting Points: Phenolic derivatives with bulky substituents (e.g., 4-(1-Amino-3-methylbutyl)-3,5-dimethylphenol) exhibit higher melting points (~190°C) due to hydrogen bonding and steric packing .
- Solubility: The phenolic –OH group enhances water solubility compared to purely alkylated amines (e.g., 3,5-dimethylaniline), but the branched amine may reduce solubility in polar solvents .
Recommendations :
- Conduct toxicity assays to clarify safety profiles.
- Explore synthetic routes and stability under varying conditions.
- Compare with adamantane-containing phenols (e.g., 4-((3R,5R)-3,5-dimethyladamantan-1-yl)phenol) for enhanced rigidity and thermal stability .
Biological Activity
4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is a phenolic compound characterized by the presence of an amino group and multiple methyl substituents on the phenolic ring. This unique structure endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is , with a molecular weight of approximately 193.28 g/mol. The compound features:
- Phenolic group (-OH) : Contributes to hydrogen bonding capabilities.
- Amino group (-NH2) : Facilitates interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, enhancing the compound's efficacy in modulating biochemical pathways.
- Ionic Interactions : The amino group allows for ionic interactions that can influence cellular processes.
Biological Activities
Research indicates that 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : In vitro assays have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties:
- Cell Growth Inhibition : In vitro tests indicate that at certain concentrations, it can inhibit the growth of cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy in vivo .
Toxicological Profile
Understanding the safety profile of 4-(1-Amino-2,2-dimethylpropyl)-3,5-dimethylphenol is crucial for its potential therapeutic applications:
- LD50 Values : Reports indicate an oral LD50 in rats of approximately 3200 mg/kg, suggesting moderate toxicity levels .
- Skin Irritation : The compound has been noted to cause skin irritation upon dermal exposure .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Toxicity | Oral LD50 ~3200 mg/kg; skin irritant |
Recent Research Insights
Recent investigations into the compound's interactions have revealed its potential as a lead compound for drug development:
- A study highlighted its dual functionality in interacting with enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes.
- Another research effort focused on its role as a building block for synthesizing more complex pharmaceutical compounds due to its favorable reactivity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
